molecular formula C15H13BrN2O3 B10865704 (2Z)-2-(4-bromophenyl)-2-(hydroxyimino)ethyl 2-aminobenzoate

(2Z)-2-(4-bromophenyl)-2-(hydroxyimino)ethyl 2-aminobenzoate

Cat. No.: B10865704
M. Wt: 349.18 g/mol
InChI Key: DRRJEIFJHNTRME-NBVRZTHBSA-N
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Description

2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate is a chemical compound with the molecular formula C15H13BrN2O3 It is known for its unique structure, which includes a bromophenyl group, a hydroxyimino group, and an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(4-bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

[(2Z)-2-(4-bromophenyl)-2-hydroxyiminoethyl] 2-aminobenzoate

InChI

InChI=1S/C15H13BrN2O3/c16-11-7-5-10(6-8-11)14(18-20)9-21-15(19)12-3-1-2-4-13(12)17/h1-8,20H,9,17H2/b18-14+

InChI Key

DRRJEIFJHNTRME-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC/C(=N\O)/C2=CC=C(C=C2)Br)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=NO)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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